molecular formula C25H22FNO4 B3067575 Fmoc-2-fluoro-L-homophenylalanine CAS No. 1260587-53-8

Fmoc-2-fluoro-L-homophenylalanine

Cat. No.: B3067575
CAS No.: 1260587-53-8
M. Wt: 419.4 g/mol
InChI Key: SZSPNGQMLQPZAK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-fluoro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-L-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Fmoc-2-fluoro-L-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process and can be removed under basic conditions.

    Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the peptides.

    Biological Studies: this compound is used in the study of protein-protein interactions and enzyme-substrate interactions. The fluorine atom can act as a probe in nuclear magnetic resonance (NMR) studies.

    Industrial Applications: It is used in the production of specialty chemicals and materials, particularly in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of Fmoc-2-fluoro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The fluorine atom can influence the reactivity and stability of the compound, enhancing its utility in various applications. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

    Fmoc-phenylalanine: Similar to Fmoc-2-fluoro-L-homophenylalanine but lacks the fluorine atom. It is used in peptide synthesis and has similar protecting group properties.

    Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a fluorine atom. It is used in the synthesis of peptides and proteins.

    Fmoc-tryptophan: Contains an indole ring instead of a phenyl ring. It is used in peptide synthesis and has unique fluorescence properties.

Uniqueness: this compound is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological molecules. The compound’s unique properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPNGQMLQPZAK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130889
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260587-53-8
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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